molecular formula C13H13N3O2S B2684059 N-(cyanomethyl)-N-(propan-2-yl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide CAS No. 1808506-43-5

N-(cyanomethyl)-N-(propan-2-yl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide

Cat. No. B2684059
CAS RN: 1808506-43-5
M. Wt: 275.33
InChI Key: HLCRHCOTNRMTLU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-(propan-2-yl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-13 and is a synthetic cannabinoid receptor agonist. It interacts with the CB1 and CB2 receptors in the body, which are responsible for a range of physiological and psychological functions. The purpose of

Mechanism of Action

CB-13 interacts with the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is responsible for regulating various physiological and psychological functions, including pain, appetite, mood, and memory. CB-13 acts as an agonist, meaning that it activates these receptors and produces a range of effects, depending on the specific receptor subtype and location.
Biochemical and Physiological Effects:
CB-13 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-convulsant effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. CB-13 has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-13 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, one of the main limitations of CB-13 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CB-13, including the development of novel synthetic cannabinoids with improved pharmacological properties and the identification of new therapeutic targets for CB-13 and other cannabinoids. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CB-13 on the endocannabinoid system and its potential applications in various fields.

Synthesis Methods

The synthesis of CB-13 involves several steps, including the reaction of 2-amino-5-cyanobenzoxazole with 2-bromo-2-methylpropane, followed by the reaction of the resulting compound with thioacetamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The overall yield of CB-13 is around 25%.

Scientific Research Applications

CB-13 has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and neuroscience. Some of the most promising research areas include the treatment of chronic pain, inflammation, and neurological disorders such as epilepsy and multiple sclerosis. CB-13 has also been studied for its potential use as an analgesic and as a treatment for addiction and withdrawal symptoms.

properties

IUPAC Name

N-(cyanomethyl)-N-propan-2-yl-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8(2)16(6-5-14)12(17)9-3-4-10-11(7-9)18-13(19)15-10/h3-4,7-8H,6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCRHCOTNRMTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(=O)C1=CC2=C(C=C1)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-(propan-2-yl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide

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